tert-butyl N-methyl-N-methylsulfonylcarbamate
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Overview
Description
tert-butyl N-methyl-N-methylsulfonylcarbamate is a chemical compound known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. It is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
Tert-Butyl (methanesulfonyl)methylcarbamate, also known as tert-butyl N-methyl-N-methylsulfonylcarbamate, is a complex compound with potential applications in various chemical reactions . .
Mode of Action
It’s known that carbamate compounds generally work by interacting with their targets, causing changes in their function or structure .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Result of Action
It’s known that carbamate compounds can have various effects depending on their specific structure and the targets they interact with .
Preparation Methods
The synthesis of tert-butyl N-methyl-N-methylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-methyl-N-methylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, cesium carbonate as a base, and solvents like 1,4-dioxane . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Scientific Research Applications
tert-butyl N-methyl-N-methylsulfonylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis, particularly for amines.
Biology: It is employed in the synthesis of biologically active molecules and peptides.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
tert-butyl N-methyl-N-methylsulfonylcarbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-Butyl-N-methylcarbamate: Another protecting group for amines with similar applications.
Methyl carbamate: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which provides stability and ease of removal under mild conditions, making it highly valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-methyl-N-methylsulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCCMPHACGIDKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726832 |
Source
|
Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894351-83-8 |
Source
|
Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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